molecular formula C19H28ClN3O2 B12714683 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, monohydrochloride CAS No. 94528-65-1

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, monohydrochloride

Cat. No.: B12714683
CAS No.: 94528-65-1
M. Wt: 365.9 g/mol
InChI Key: MEZGIMNIQRNNEH-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, monohydrochloride is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives and various amines. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyrrole derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, monohydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2,2,5,5-tetramethyl-, monohydrochloride include other pyrrole derivatives with similar structures and properties.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical, chemical, and biological properties. These properties may make it particularly suitable for certain applications compared to other similar compounds.

Properties

CAS No.

94528-65-1

Molecular Formula

C19H28ClN3O2

Molecular Weight

365.9 g/mol

IUPAC Name

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;hydrochloride

InChI

InChI=1S/C19H27N3O2.ClH/c1-12-8-7-9-13(2)16(12)21-15(23)11-20-17(24)14-10-18(3,4)22-19(14,5)6;/h7-10,22H,11H2,1-6H3,(H,20,24)(H,21,23);1H

InChI Key

MEZGIMNIQRNNEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC(NC2(C)C)(C)C.Cl

Origin of Product

United States

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